DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Description

BenchChem offers high-quality DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQMZWCJYREOLX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C=CCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/C=C/CBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420646 | |

| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66498-59-7 | |

| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE molecular weight and formula

An In-depth Technical Guide to Diethyl(3-bromoprop-1-(E)-enyl)phosphonate: Synthesis, Reactivity, and Applications

Abstract: Diethyl(3-bromoprop-1-(E)-enyl)phosphonate is a bifunctional organophosphorus compound with significant potential in synthetic organic chemistry. Featuring both a reactive vinylphosphonate moiety and an allylic bromide, it serves as a versatile building block for the introduction of phosphonate groups and the construction of complex carbon skeletons. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, expected reactivity, and potential applications, particularly in the context of drug discovery and development. While this specific reagent is not extensively documented in peer-reviewed literature, this guide extrapolates its chemical behavior from well-established principles of organophosphorus chemistry, providing a robust framework for its utilization in research.

Core Molecular and Physical Properties

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate is a distinct organophosphorus reagent characterized by the presence of a carbon-carbon double bond in conjugation with the phosphonate group, and an allylic bromine atom. These features make it a valuable intermediate for a variety of chemical transformations.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄BrO₃P | [1] |

| Molecular Weight | 257.06 g/mol | [1][2] |

| CAS Number | 66498-59-7 | [1][2] |

| Appearance | Colorless to pale yellow liquid (presumed) | [3] (by analogy) |

| Boiling Point | 75 °C at 1 mmHg | [4] |

| Density | 1.34 g/mL | [4] |

| Refractive Index | 1.479 - 1.481 | [4] |

Synthesis and Mechanistic Considerations

The synthesis of vinylphosphonates such as Diethyl(3-bromoprop-1-(E)-enyl)phosphonate can be approached through several established methods in organophosphorus chemistry. The most probable route involves a variation of the Michaelis-Arbuzov reaction.

Plausible Synthetic Pathway: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is the cornerstone of C-P bond formation.[5] It involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of the title compound, the logical precursor would be a 1,3-dihalopropene, such as 1,3-dibromopropene.

The mechanism proceeds via an initial Sɴ2 attack of the nucleophilic phosphorus atom of triethyl phosphite on one of the electrophilic carbons of the dihalide. Given the higher reactivity of the allylic position, the initial attack would likely occur at the carbon bearing the bromine atom at the 3-position. This forms a phosphonium intermediate. The subsequent step is the dealkylation of this intermediate by the bromide counter-ion, which attacks one of the ethyl groups, yielding the final phosphonate product and ethyl bromide as a volatile byproduct.[6]

Sources

- 1. DIETHYL (3-BROMOPROP-1-EN-1-YL)PHOSPHONATE | CAS 66498-59-7 [matrix-fine-chemicals.com]

- 2. DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE | CymitQuimica [cymitquimica.com]

- 3. CAS 1186-10-3: DIETHYL(3-BROMOPROPYL)PHOSPHONATE [cymitquimica.com]

- 4. DIETHYL 3-BROMO-1-PROPENE PHOSPHONATE | 66498-59-7 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Diethyl(3-bromoprop-1-(E)-enyl)phosphonate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Diethyl(3-bromoprop-1-(E)-enyl)phosphonate. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who utilize organophosphorus compounds as versatile intermediates. The guide will delve into the structural elucidation of this molecule through detailed NMR spectral interpretation, supported by established principles and comparative data from analogous structures.

Introduction

Diethyl(3-bromoprop-1-(E)-enyl)phosphonate is a key synthetic intermediate, valued for its dual reactivity. The presence of a bromine atom at the allylic position allows for facile nucleophilic substitution, while the vinylphosphonate moiety is a precursor for various carbon-carbon bond-forming reactions, including the Horner-Wadsworth-Emmons olefination.[1] The stereochemistry of the carbon-carbon double bond is crucial for its subsequent reactions, making NMR spectroscopy an indispensable tool for its characterization. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, offering insights into the chemical environment of each nucleus and confirming the (E)-configuration of the double bond.

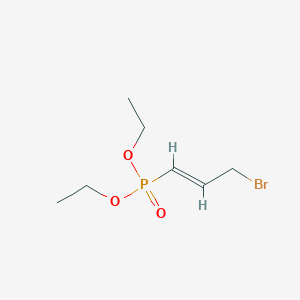

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms in Diethyl(3-bromoprop-1-(E)-enyl)phosphonate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering for Diethyl(3-bromoprop-1-(E)-enyl)phosphonate.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Diethyl(3-bromoprop-1-(E)-enyl)phosphonate provides a wealth of information regarding the proton environments and their connectivity. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on the analysis of similar vinyl phosphonates and allylic bromides.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment |

| H1 | 6.0 - 6.4 | ddt | J(H1-P) ≈ 17-20, J(H1-H2) ≈ 17, J(H1-H3) ≈ 1.5 | Vinyl Proton |

| H2 | 6.8 - 7.2 | ddt | J(H2-H1) ≈ 17, J(H2-P) ≈ 18-22, J(H2-H3) ≈ 5 | Vinyl Proton |

| H3 | 4.0 - 4.2 | dd | J(H3-H2) ≈ 5, J(H3-H1) ≈ 1.5 | Allylic Protons |

| H4, H6 | 4.0 - 4.2 | dq | J(H-P) ≈ 7, J(H-H) ≈ 7 | Methylene Protons |

| H5, H7 | 1.2 - 1.4 | t | J(H-H) ≈ 7 | Methyl Protons |

Interpretation of the ¹H NMR Spectrum:

-

Vinyl Protons (H1 and H2): The two vinyl protons, H1 and H2, are expected to appear as complex multiplets in the downfield region of the spectrum (6.0-7.2 ppm). The large coupling constant between H1 and H2 (J ≈ 17 Hz) is characteristic of a trans (E) configuration of the double bond. Both protons will also exhibit coupling to the phosphorus atom. H1, being closer to the phosphonate group, will show a doublet of doublets of triplets (ddt) due to coupling with H2, the phosphorus atom, and the allylic protons (H3). H2 will also appear as a ddt due to coupling with H1, the phosphorus atom, and the allylic protons (H3).

-

Allylic Protons (H3): The two protons on C3 are allylic to the double bond and adjacent to the bromine atom. They are expected to resonate around 4.0-4.2 ppm as a doublet of doublets (dd), arising from coupling to the vinyl proton H2 and a smaller coupling to H1.

-

Ethoxy Group Protons (H4, H5, H6, H7): The two ethoxy groups on the phosphonate moiety will give rise to two sets of signals. The methylene protons (H4 and H6) will appear as a doublet of quartets (dq) around 4.0-4.2 ppm due to coupling with the adjacent methyl protons and the phosphorus atom. The methyl protons (H5 and H7) will appear as a triplet (t) around 1.2-1.4 ppm due to coupling with the methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (δ) in ppm are presented in the table below.

| Carbon(s) | Predicted δ (ppm) | Coupling to ³¹P | Assignment |

| C1 | 118 - 122 | d, J(C1-P) ≈ 180-190 Hz | Vinyl Carbon |

| C2 | 145 - 150 | d, J(C2-P) ≈ 5-10 Hz | Vinyl Carbon |

| C3 | 30 - 35 | d, J(C3-P) ≈ 10-15 Hz | Allylic Carbon |

| C4, C6 | 62 - 66 | d, J(C-P) ≈ 5-7 Hz | Methylene Carbon |

| C5, C7 | 15 - 17 | d, J(C-P) ≈ 5-7 Hz | Methyl Carbon |

Interpretation of the ¹³C NMR Spectrum:

-

Vinyl Carbons (C1 and C2): The two sp² hybridized carbons of the double bond are expected to resonate in the region of 118-150 ppm. C1, being directly attached to the phosphorus atom, will exhibit a large one-bond coupling constant (J(C1-P) ≈ 180-190 Hz) and will appear as a doublet. C2 will also show a smaller two-bond coupling to the phosphorus atom.

-

Allylic Carbon (C3): The carbon atom bearing the bromine, C3, is expected to appear in the range of 30-35 ppm. It will also exhibit a three-bond coupling to the phosphorus atom.

-

Ethoxy Group Carbons (C4, C5, C6, C7): The methylene carbons (C4 and C6) of the ethoxy groups are expected to resonate around 62-66 ppm, while the methyl carbons (C5 and C7) will appear further upfield at approximately 15-17 ppm. Both will show coupling to the phosphorus atom.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for Diethyl(3-bromoprop-1-(E)-enyl)phosphonate.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Diethyl(3-bromoprop-1-(E)-enyl)phosphonate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay (d1): 2-5 seconds.

-

Acquisition time: 3-4 seconds.

-

Spectral width: 16 ppm (centered around 6 ppm).

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay (d1): 2 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: 240 ppm (centered around 120 ppm).

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Diethyl(3-bromoprop-1-(E)-enyl)phosphonate. The interpretation of the chemical shifts and coupling constants serves as a powerful tool for the structural verification and stereochemical assignment of this important synthetic intermediate. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality NMR data for this and similar organophosphorus compounds. While the presented spectral data is predictive, it is grounded in established NMR principles and comparative analysis, offering a reliable framework for the characterization of this molecule.

References

Sources

synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE from diethyl vinylphosphonate

This guide details the synthesis of Diethyl (3-bromoprop-1-(E)-enyl)phosphonate starting specifically from Diethyl Vinylphosphonate (DEVP) .

While classical routes to

Executive Summary

Diethyl (3-bromoprop-1-(E)-enyl)phosphonate is a high-value synthon in medicinal chemistry, serving as a masked diene for Diels-Alder reactions or a Michael acceptor with a leaving group for heterocycle construction (e.g., pyrrolidines, phosphono-nucleoside analogs).

This guide presents a Cross-Metathesis (CM) protocol. Unlike the Morita-Baylis-Hillman (MBH) route, which initially yields branched isomers requiring messy allylic transpositions, CM provides direct access to the linear (E)-isomer. We utilize a "Type I + Type II" olefin matching strategy to ensure high cross-selectivity and minimize homodimerization.

Core Reaction Scheme

The transformation involves the coupling of Diethyl Vinylphosphonate (Type II olefin, electron-deficient) with Allyl Bromide or Allyl Acetate (Type I olefin, electron-rich/neutral) using a Second-Generation Grubbs or Hoveyda-Grubbs catalyst.

Target Molecule:

Retrosynthetic Analysis & Strategy

The synthesis relies on the thermodynamic preference for the formation of the heterocoupled product over homodimers.

-

Diethyl Vinylphosphonate (DEVP): Electron-deficient, slow to homodimerize (Type II).

-

Allyl Partner: Rapidly homodimerizes (Type I).

-

Selectivity: The rapid homodimerization of the allyl partner is reversible, feeding the cross-cycle to form the thermodynamically stable (E)-vinyl phosphonate product.

Figure 1: Retrosynthetic disconnection relying on olefin cross-metathesis.

Experimental Protocol

Method A: Direct Cross-Metathesis (High Efficiency)

Use this method for rapid synthesis. Note that allyl halides can occasionally reduce catalyst turnover number (TON) due to ruthenium coordination.

Reagents:

-

Diethyl vinylphosphonate (1.0 equiv)[1]

-

Allyl Bromide (2.0 - 3.0 equiv)

-

Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%)

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon/Nitrogen.

-

Solvation: Dissolve Diethyl vinylphosphonate (10 mmol) and Allyl Bromide (20 mmol) in anhydrous DCM (0.1 M concentration relative to DEVP).

-

Catalyst Addition: Add Grubbs II catalyst (0.2 mmol, 2 mol%) in one portion. The solution will turn characteristic brownish-red.

-

Reflux: Heat the mixture to mild reflux (40°C) for 4–12 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or ³¹P NMR. DEVP signal (

~18 ppm) should disappear; Product signal (

-

-

Workup:

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient 20%

50% EtOAc in Hexanes).

Method B: The "Protected" Route (High Reliability)

Use this method if Method A suffers from low conversion (catalyst poisoning). Allyl acetate is a superior CM partner that does not deactivate the catalyst.

Phase 1: Cross Metathesis

-

React Diethyl vinylphosphonate (1.0 equiv) with Allyl Acetate (3.0 equiv) using Hoveyda-Grubbs II (2 mol%) in refluxing DCM.

-

Isolate Diethyl (3-acetoxyprop-1-enyl)phosphonate .

Phase 2: Bromination (One-Pot Deprotection/Substitution)

-

Dissolve the acetoxy intermediate in dry DCM.

-

Add TMSBr (Trimethylsilyl bromide, 2.5 equiv) at 0°C.

-

Note: TMSBr can cleave phosphonate esters if left too long. Alternatively, use

to hydrolyze to alcohol, then -

Recommended Appel Protocol: Hydrolyze acetate (

, MeOH, 1h). Isolate Alcohol.[4] Treat Alcohol with

-

Data Presentation & Characterization

Expected Analytical Data

The (E)-geometry is thermodynamically favored in the cross-metathesis of phosphonates.

| Parameter | Value / Observation |

| Appearance | Clear to pale yellow oil |

| ³¹P NMR | |

| ¹H NMR (Alkene) | |

| Coupling (J) | |

| ¹H NMR ( | |

| Mass Spec (ESI) |

Process Logic & Troubleshooting

Figure 2: Decision matrix for experimental execution.

Key Troubleshooting Tips:

-

Catalyst Death: If the reaction turns black and conversion stops, the allyl bromide may be coordinating to the Ru center. Solution: Switch to Method B (Allyl Acetate) or add 10 mol% CuI, which scavenges phosphines and stabilizes the active species in some CM protocols.

-

Homodimerization: If Diethyl (but-2-ene-1,4-diyl)diphosphonate (dimer of DEVP) forms, increase the equivalents of the Allyl partner (Type I olefin) to 4.0 equiv.

Safety & Handling

-

Diethyl Vinylphosphonate: Potential lachrymator and skin irritant. Handle in a fume hood.

-

Grubbs Catalysts: Air-stable as solids but sensitive in solution. Degas all solvents thoroughly (freeze-pump-thaw or sparging with Argon).

-

Allyl Bromide: Highly toxic, lachrymator, and alkylating agent. Double-glove and use a quenching bath (aqueous thiosulfate) for waste.

References

-

Cross-Metathesis of Vinyl Phosphonates

- Relay cross metathesis reactions of vinylphosphonates. Beilstein J. Org. Chem. 2014, 10, 1933–1941.

-

Source:

-

General CM Protocols for Allyl Halides

- A Cross Metathesis Based Protocol for the Effective Synthesis of Functionalised Allyl Bromides and Chlorides. Synlett 2001, 1034-1037.

-

Source:

-

Use of DEVP in Metathesis (Polymer Functionalization)

-

Alternative Route (Allylic Rearrangement)

-

A simple, convenient and highly stereoselective synthesis of diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate. Arkivoc 2012 , (viii), 119-127.[9]

-

Source:

-

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Vinylphosphonate and Phosphonate Analogues of the Immunosuppressive Agent FTY720 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to the Mechanism of Allylic Bromination in the Synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Abstract

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a versatile synthetic intermediate, notable for its role as a precursor in the synthesis of more complex molecules, including γ-amino-α,β-unsaturated phosphonates.[1] Its synthesis is a prime example of a highly selective C-H functionalization reaction. This guide provides an in-depth analysis of the core chemical transformation involved: the free-radical allylic bromination of Diethyl (prop-1-(E)-enyl)phosphonate. We will dissect the reaction mechanism, explain the critical role of N-Bromosuccinimide (NBS) in ensuring selectivity, detail a robust experimental protocol, and discuss the stereochemical integrity of the process. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this foundational synthetic operation.

The Strategic Imperative: Achieving Selective Allylic Bromination

The synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE requires the selective substitution of a hydrogen atom on the methyl group adjacent to the carbon-carbon double bond—the allylic position. The challenge in functionalizing such a substrate lies in the inherent reactivity of the double bond itself, which is susceptible to electrophilic addition reactions with halogens like bromine (Br₂). A naive approach using Br₂ would likely result in the formation of an unwanted vicinal dibromide adduct.

The key to directing the reaction towards the desired substitution lies in understanding the principles of radical chemistry. The C-H bonds at an allylic position are significantly weaker (bond dissociation energy of ~88 kcal/mol) than typical alkyl or vinylic C-H bonds.[2] This reduced bond strength is due to the high stability of the resulting allylic radical, which is stabilized by resonance. Consequently, a reaction pathway that proceeds via a radical mechanism can selectively target this position.

This is achieved by employing N-Bromosuccinimide (NBS) as the brominating agent, typically in a non-polar solvent like carbon tetrachloride (CCl₄) and in the presence of a radical initiator or UV light.[2][3][4] The central role of NBS is to maintain a very low, but constant, concentration of molecular bromine (Br₂) throughout the reaction.[2][5][6] This low concentration is insufficient to promote the ionic electrophilic addition pathway across the double bond, allowing the radical substitution mechanism to dominate.[5]

Figure 1: Competing reaction pathways for the bromination of an alkene. The use of N-Bromosuccinimide (NBS) is critical for favoring the desired radical substitution route.

The Core Mechanism: A Step-by-Step Radical Chain Reaction

The synthesis proceeds via a well-established free-radical chain mechanism, which can be broken down into three distinct phases: initiation, propagation, and termination.[3][7]

Initiation

The reaction is initiated by the homolytic cleavage of a small amount of Br₂, which is generated in situ. This cleavage can be induced by UV light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), producing two bromine radicals (Br•).[3]

-

Step 1: A radical initiator (or light) promotes the homolytic cleavage of the Br-Br bond, forming two bromine radicals.

Propagation

This phase consists of a self-sustaining cycle where the desired product is formed and the radical chain carrier is regenerated.

-

Step 2: A bromine radical abstracts a hydrogen atom from the allylic position of Diethyl (prop-1-(E)-enyl)phosphonate. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized allylic radical. This step also produces hydrogen bromide (HBr).[2][7]

-

Step 3: The newly formed allylic radical reacts with a molecule of Br₂. It abstracts a bromine atom to yield the final product, DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, and regenerates a bromine radical, which can then continue the chain reaction.[2][7]

The Self-Validating Role of NBS

The HBr produced in Step 2 plays a crucial role. It rapidly reacts with the primary reagent, NBS, to generate a fresh molecule of Br₂.[2][6] This is the self-validating and critical step that maintains the low bromine concentration necessary for the reaction's success. The succinimide byproduct typically precipitates from the non-polar solvent, helping to drive the reaction forward.

-

Step 4: HBr reacts with NBS to regenerate Br₂ and form succinimide.

Termination

The chain reaction eventually ceases when the concentration of reactants is low or when two radical species combine in any of several possible termination steps.

Figure 2: The complete mechanistic cycle for the NBS-mediated allylic bromination. The propagation cycle is fed by a low concentration of Br₂ maintained by the NBS regeneration loop.

Stereochemical Integrity

An essential feature of this synthesis is the retention of the double bond's stereochemistry. The starting material, Diethyl (prop-1-(E)-enyl)phosphonate, has a trans configuration. The radical abstraction and subsequent bromination occur exclusively at the allylic sp³-hybridized carbon atom. The sp²-hybridized carbons of the double bond are not involved in the bond-breaking or bond-forming steps of the substitution. Therefore, the (E)-geometry of the alkene is preserved in the final product.

Experimental Protocol: Synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

This protocol is a representative procedure based on established methods for allylic bromination.

Materials:

-

Diethyl (prop-1-(E)-enyl)phosphonate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05-1.1 equiv), recrystallized from water before use.

-

Azobisisobutyronitrile (AIBN) (0.02-0.05 equiv)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Diethyl (prop-1-(E)-enyl)phosphonate and anhydrous CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide and AIBN to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 1-4 hours, often indicated by the consumption of the denser NBS, which sinks, and the appearance of the less dense succinimide byproduct, which floats.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining HBr) and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation or flash column chromatography on silica gel to yield the pure DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE as a clear yellow liquid.[1]

Data Presentation

The following table summarizes key properties and expected outcomes for the synthesis.

| Parameter | Value | Reference |

| Starting Material | Diethyl (prop-1-(E)-enyl)phosphonate | [1] |

| Product | DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE | [1] |

| CAS Number (Product) | 66498-59-7 | [1] |

| Molecular Formula | C₇H₁₄BrO₃P | [1] |

| Molecular Weight | 257.06 g/mol | [1] |

| Physical State | Clear yellow liquid | [1] |

| Typical Yield | 70-85% | (Typical for allylic brominations) |

| Boiling Point | 75°C @ 1 mmHg | [1] |

| Characterization | NMR (¹H, ¹³C, ³¹P), IR, Mass Spectrometry | [1] |

Conclusion

The synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a textbook case of strategic reagent selection to control reaction pathways. The use of N-Bromosuccinimide is not merely a choice of brominating agent but a sophisticated method for maintaining a low concentration of Br₂, which is the decisive factor in favoring the desired allylic radical substitution over a competing electrophilic addition. This mechanistic control allows for the efficient and stereospecific synthesis of a valuable and versatile building block for further chemical innovation. Understanding this causality is fundamental for any scientist engaged in the fields of organic synthesis and drug development.

References

-

Radical Allylic Halogenation. (2023). Chemistry LibreTexts. [Link]

-

Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. (n.d.). OrgoSolver. [Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Organic Syntheses. [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]

-

Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. [Link]

-

Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216–2219. [Link]

-

Ando, K. (1997). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 62(7), 1934–1939. [Link]

-

Enantioselective domino alkyl arylation of vinyl phosphonates by combining photoredox and nickel catalysis. (n.d.). ChemRxiv. [Link]

-

Synthesis of Vinylphosphonates by Pd-Catalyzed Coupling of Alkenyl Halides and Dialkyl Phosphites. (n.d.). ResearchGate. [Link]

-

A method for synthesis of homoallylic bromide. (n.d.). PubMed. [Link]

-

Malonic acid, bromo-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

-

Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

What is Allylic Bromination? (2013). Master Organic Chemistry. [Link]

-

Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. [Link]

-

Miller, R. B., & McGarvey, G. (1977). A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry, 42(26), 4213–4216. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Roeschlaub, C. A., & Sammes, P. G. (2000). Use of the Wadsworth–Emmons reaction for preparing hindered vinyl ethers and related 1,2-dioxetanes. Journal of the Chemical Society, Perkin Transactions 1, (15), 2395–2399. [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (66498-59-7) for sale [vulcanchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgosolver.com [orgosolver.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Stability and Storage of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Introduction

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a valuable organophosphorus compound utilized by researchers and synthetic chemists as a versatile intermediate. Its unique structure, incorporating both a reactive vinyl bromide and a diethyl phosphonate moiety, allows for its application in a variety of advanced chemical transformations, including cross-coupling reactions and the synthesis of complex molecular architectures. However, the very features that make this reagent synthetically useful also contribute to its potential instability.

Comprehensive, publicly available stability data for DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is notably scarce. Therefore, this guide adopts a first-principles approach, providing a robust framework for its storage and handling. By dissecting the molecule into its core functional groups—the diethyl phosphonate ester and the (E)-vinyl bromide—we can infer its stability profile and devise protocols to mitigate degradation, ensuring its integrity for research and development applications.

Chemical Profile and Physicochemical Properties

A foundational understanding of the molecule's identity is paramount for proper handling.

| Property | Value | Source |

| Chemical Name | Diethyl (3-bromoprop-1-(E)-en-1-yl)phosphonate | - |

| CAS Number | 66498-59-7 | [1] |

| Molecular Formula | C₇H₁₄BrO₃P | [1] |

| Molecular Weight | 257.06 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid (inferred) | [3][4] |

| Boiling Point | 75 °C at 1 mmHg | [1] |

| Density | 1.34 g/mL | [1] |

| Refractive Index | 1.479-1.481 | [1] |

| Purity (Typical) | ≥95% | [1][2] |

Deconstruction of Stability: A Functional Group Analysis

The stability of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is best understood by examining the inherent chemical liabilities of its two primary functional groups.

The Diethyl Phosphonate Core

The phosphonate ester group is generally stable but possesses a key susceptibility to hydrolysis.

-

Hydrolysis: The P-O-C ester linkages are vulnerable to cleavage under both acidic and basic conditions.[5][6][7] This reaction proceeds in a stepwise manner, first yielding the monoester and ultimately the free phosphonic acid.[6] The rate of hydrolysis is significantly influenced by pH, temperature, and steric factors.[7][8] While relatively stable at neutral pH, exposure to acidic or basic aqueous media, or even atmospheric moisture over prolonged periods, can initiate this degradation pathway.[8][9]

-

Thermal Stability: Organophosphonates are more thermally robust compared to analogous phosphate esters.[10] However, at elevated temperatures, they can undergo decomposition, often through the elimination of a phosphorus acid.[10][11] For most laboratory applications not involving high heat, thermal decomposition of the phosphonate group itself is a secondary concern compared to hydrolysis.

The (E)-Vinyl Bromide Moiety

The vinyl bromide group is the more reactive and stability-limiting component of the molecule.

-

Polymerization: Vinyl halides are known to be susceptible to spontaneous polymerization.[12] This process can be initiated by exposure to heat, sunlight (UV radiation), or radical initiators.[12] Commercial preparations of simple vinyl halides often include inhibitors, such as hydroquinone, to prevent this pathway. Given the high reactivity, this is a primary degradation concern.

-

Oxidative Sensitivity: The electron-rich double bond can be sensitive to strong oxidizing agents.[12] Contact with such materials should be strictly avoided.

-

Chemical Reactivity: While an asset in synthesis, the reactivity of the vinyl bromide in reactions like palladium-catalyzed couplings underscores its chemical lability.[13][14][15] This inherent reactivity means that even seemingly benign conditions could lead to slow degradation over time.

Predicted Degradation Pathways

Based on the analysis of the functional groups, we can predict the most probable routes of degradation for DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE.

Caption: Predicted degradation pathways for the title compound.

-

Hydrolytic Degradation: Initiated by moisture, leading to the loss of one or both ethyl groups from the phosphonate ester. This increases the polarity of the material and reduces its efficacy in subsequent reactions.

-

Radical Polymerization: Initiated by light or heat, this pathway leads to the formation of oligomers or polymers. This is often observed as an increase in viscosity or the formation of solid precipitates, and it severely compromises the material's purity and utility.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, the following self-validating storage and handling system must be implemented. The causality behind each recommendation is directly linked to mitigating the predicted degradation pathways.

| Condition | Recommendation | Rationale (Causality) |

| Temperature | Store refrigerated at 2°C to 8°C. | Minimizes the rate of thermally induced polymerization and slows the kinetics of potential hydrolytic degradation.[16] |

| Light | Store in an amber glass vial or bottle, in a dark location (e.g., in a cabinet or box). | Prevents exposure to UV and visible light, which are primary initiators of free-radical polymerization of the vinyl group.[12][16][17] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displaces atmospheric moisture to prevent hydrolysis of the phosphonate ester and excludes oxygen, mitigating potential long-term oxidative degradation. |

| Container | Use tightly sealed, chemically resistant glass containers. | Prevents moisture ingress and avoids potential interactions or leaching associated with plastic containers.[18] |

| ChemicalEnvironment | Avoid contact with strong acids, strong bases, and oxidizing agents. | Prevents rapid, catalyzed hydrolysis of the phosphonate ester and oxidative attack on the vinyl moiety.[12] |

| Handling | Use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. The compound is classified as an irritant (H315, H319, H335).[1] Handle in a well-ventilated area or fume hood. | Ensures operator safety during handling and transfer operations. |

Methodologies for Stability Assessment

Regularly assessing the purity of the reagent is critical for ensuring reproducible experimental outcomes. The following analytical methods are recommended for a comprehensive stability-indicating protocol.

Protocol: HPLC Analysis for Purity and Hydrolysis Products

This method is ideal for quantifying the parent compound and detecting non-volatile degradation products.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in Acetonitrile (e.g., 1 mg/mL).

-

For analysis, dilute the stock solution to an appropriate concentration (e.g., 50 µg/mL) with a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Run:

-

Inject 10 µL of the prepared sample.

-

Run a gradient elution, for example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B and equilibrate.

-

-

Data Analysis:

-

The parent compound will be a relatively nonpolar, sharp peak.

-

Hydrolysis products (monoester and diacid) will elute earlier due to their increased polarity.

-

Purity is determined by the peak area percentage of the parent compound relative to all other observed peaks.[8]

-

Spectroscopic Monitoring

Caption: Spectroscopic methods for stability monitoring.

-

³¹P NMR Spectroscopy: This is the most direct and sensitive technique for observing the hydrolysis of the phosphonate ester. The parent compound will exhibit a single, sharp peak at a characteristic chemical shift. The appearance of new peaks, shifted from the parent signal, is a definitive indicator of hydrolysis to the monoester or the phosphonic acid.

-

¹H NMR Spectroscopy: This method provides a comprehensive view of the molecule's structure. Degradation can be monitored by observing:

-

A decrease in the integration of the characteristic vinyl proton signals.

-

Changes in the quartet and triplet signals of the ethyl ester groups, indicating hydrolysis.

-

Broadening of signals, which may suggest the onset of polymerization.

-

-

FTIR Spectroscopy: While less quantitative, FTIR is useful for a quick assessment of the functional group integrity. Key absorption bands to monitor include the strong P=O stretch (~1250 cm⁻¹), the P-O-C stretch (~1020 cm⁻¹), and the C=C vinyl stretch (~1600 cm⁻¹).

Conclusion

While specific stability studies on DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE are not widely published, a thorough analysis based on fundamental chemical principles provides a clear and reliable path forward. The primary liabilities of this reagent are the susceptibility of the vinyl group to light and heat-induced polymerization and the vulnerability of the phosphonate ester to hydrolysis.

Adherence to the recommended storage conditions—refrigeration (2-8°C), protection from light, and storage under an inert atmosphere—is not merely a suggestion but a critical requirement to preserve the compound's chemical integrity. By implementing these protocols and utilizing the described analytical methods for periodic quality control, researchers, scientists, and drug development professionals can ensure the reliability of their starting material, leading to more consistent and reproducible scientific outcomes.

References

-

Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link][13][14]

-

University of Oxford, Department of Chemistry. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link][15]

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7933. [Link][10]

-

ResearchGate. (n.d.). Reactivity of isomeric vinyl bromides. [Link][19]

-

PubChem. (n.d.). Diethyl (3-bromopropyl)phosphonate. Retrieved from [Link][20]

-

PubChem. (n.d.). Diethyl ethylphosphonate. Retrieved from [Link][5]

-

Narayanan, K. S., & Berlin, K. D. (1970). Hydrolysis of diethyl benzoylphosphonate in aqueous and hydrochloric acid solutions. Journal of the American Chemical Society, 92(1), 107-111. [Link][21]

-

Howell, B. A. (2024). Thermal Degradation of Organophosphorus Flame Retardants: Impact of Oxygenation-Level at Phosphorus on Mode of Degradation. Chemical and Materials Sciences - Developments and Innovations, 3, 9-22. [Link][11]

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2739. [Link][6]

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2739. [Link][7]

-

Chemistry Stack Exchange. (2023). Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions? [Link][22]

Sources

- 1. DIETHYL 3-BROMO-1-PROPENE PHOSPHONATE | 66498-59-7 [chemicalbook.com]

- 2. DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. DIETHYL(3-BROMOPROPYL)PHOSPHONATE | 1186-10-3 [chemicalbook.com]

- 5. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 762-04-9: Diethyl phosphite | CymitQuimica [cymitquimica.com]

- 10. mdpi.com [mdpi.com]

- 11. stm.bookpi.org [stm.bookpi.org]

- 12. Vinyl bromide | 593-60-2 [chemicalbook.com]

- 13. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 14. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. | Department of Chemistry [chem.web.ox.ac.uk]

- 16. isotope.com [isotope.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. Vinyl bromide - Wikipedia [en.wikipedia.org]

solubility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE in organic solvents

An In-depth Technical Guide to the Solubility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE in Organic Solvents

Introduction: The Critical Role of Solubility in Research and Development

For researchers, scientists, and professionals in drug development, understanding the solubility of a chemical entity is a cornerstone of successful experimentation and product formulation. The solubility profile of a compound like DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE dictates its behavior in various stages of research and development, from its synthesis and purification to its application in complex reaction mixtures and its potential formulation into final products. A thorough comprehension of its solubility in different organic solvents is paramount for optimizing reaction conditions, selecting appropriate purification methods like chromatography, and developing stable and effective formulations. This guide provides a comprehensive overview of the predicted solubility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, the theoretical principles governing its solubility, and a detailed experimental protocol for its precise determination.

Molecular Structure and its Influence on Solubility

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a multifaceted organic molecule with distinct structural features that govern its interaction with various solvents. Its structure includes a polar phosphonate group (-PO(OCH₂CH₃)₂), a nonpolar hydrocarbon backbone with a carbon-carbon double bond (prop-1-(E)-enyl), and a terminal bromine atom. The interplay of these components dictates the compound's overall polarity and its capacity to engage in various intermolecular forces, which are the primary determinants of solubility.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The phosphonate group, with its polar P=O and P-O-C bonds, is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor. The diethyl ester groups also contribute to its polarity. Conversely, the propenyl chain and the bromine atom contribute to the molecule's nonpolar character and its ability to engage in weaker van der Waals forces.

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact favorably with the polar phosphonate group. |

| Chloroform | Polar Aprotic | Soluble | Chloroform's polarity allows for effective solvation of the phosphonate group. |

| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor to the oxygen atoms of the phosphonate group, leading to strong intermolecular interactions. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester group in ethyl acetate provides polarity for interaction with the phosphonate moiety. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol's hydroxyl group can form hydrogen bonds with the phosphonate group, promoting solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Likely Soluble | DCM is a common solvent for reactions involving phosphonates, suggesting good solubility.[1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | THF is frequently used as a solvent for reactions with phosphonate-containing compounds, indicating its suitability as a solvent.[2] |

| Toluene | Nonpolar | Moderately Soluble to Soluble | The nonpolar aromatic ring of toluene can interact with the hydrocarbon portion of the molecule, while the phosphonate group may limit complete miscibility. |

| Hexanes | Nonpolar | Sparingly Soluble to Insoluble | The highly nonpolar nature of hexanes is not conducive to solvating the polar phosphonate group, leading to poor solubility. |

Experimental Determination of Solubility: A Validating Protocol

To ascertain the precise solubility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, a systematic experimental approach is necessary. The following protocol outlines a reliable shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Positive displacement pipette or calibrated microsyringe

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

Caption: Relationship between molecular structure, solvent type, and solubility.

Implications for the Researcher

A clear understanding of the solubility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE has direct practical implications in a laboratory setting:

-

Reaction Chemistry: The choice of solvent is critical for ensuring that reactants are in the same phase, which is essential for efficient reaction kinetics. The predicted solubility in polar aprotic solvents like THF and DCM suggests these would be good initial choices for reactions involving this compound.

-

Purification: Solubility data is vital for developing purification strategies. For instance, if the compound is highly soluble in ethyl acetate but poorly soluble in hexanes, a solvent system of ethyl acetate and hexanes would be suitable for column chromatography. Similarly, recrystallization could be achieved by dissolving the compound in a solvent in which it is highly soluble at an elevated temperature and poorly soluble at a lower temperature.

-

Formulation Development: In the context of drug development, solubility in pharmaceutically acceptable solvents is a key parameter. Poor aqueous solubility often necessitates the use of co-solvents or other formulation strategies to achieve the desired bioavailability.

Conclusion

While definitive, experimentally determined solubility data for DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE across a broad range of organic solvents is not yet published, a robust, predictive understanding can be derived from its molecular structure and comparison with a close structural analog. This guide provides a scientifically grounded prediction of its solubility profile, emphasizing its likely solubility in polar aprotic and polar protic solvents. Crucially, it also offers a detailed, self-validating experimental protocol for researchers to determine precise solubility data in their own laboratories. By integrating theoretical principles with practical experimental guidance, this document serves as an essential resource for scientists and developers working with this versatile phosphonate compound.

References

-

LookChem. (n.d.). Cas 1186-10-3, DIETHYL(3-BROMOPROPYL)PHOSPHONATE. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Retrieved from [Link]

-

Scripps. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Roy, A., et al. (2021). Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. The Journal of Organic Chemistry, 86(3), 2637-2651. Retrieved from [Link]

Sources

A Technical Guide to DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE: From Procurement to Application

Introduction

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (CAS No. 66498-59-7) is a specialized organophosphorus compound valued for its role in constructing complex molecular architectures. As a functionalized phosphonate ester, its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.[1] The presence of both a vinylphosphonate group and a terminal bromo-handle makes it a bifunctional building block. This allows for the stereospecific formation of an (E)-alkene, while the bromine atom serves as a versatile point for subsequent synthetic transformations, such as cross-coupling or nucleophilic substitution reactions.[1] These features make it an invaluable tool in the multi-step synthesis of natural products and pharmacologically active compounds.

Part 1: Commercial Availability and Procurement

The reliable procurement of high-purity starting materials is the foundation of any successful synthetic campaign. DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is available from several reputable chemical suppliers, though it is considered a specialty reagent and may not be a stock item for all vendors. When sourcing this compound, it is critical to verify the CAS number (66498-59-7) to ensure the correct regio- and stereoisomer is obtained.

Table 1: Key Commercial Suppliers

| Supplier | Typical Purity | Available Quantities | CAS Number |

| Fluorochem | Not specified | 500mg | 66498-59-7[2] |

| Matrix Fine Chemicals GmbH | Not specified | Small to large scale | 66498-59-7[3] |

| CymitQuimica | Not specified | Inquire for details | 66498-59-7[2] |

Note: Availability and purity may vary. Researchers should always request a certificate of analysis (CoA) from the supplier to confirm identity and purity before use.

Part 2: Physicochemical Properties & Quality Verification

Verifying the identity and purity of the procured reagent is a non-negotiable step in ensuring experimental reproducibility. The structural integrity of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE can be confirmed using standard analytical techniques.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C7H14BrO3P[3] |

| Molecular Weight | 257.06 g/mol [3] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Data not widely published; high boiling point expected |

| Solubility | Soluble in common organic solvents (e.g., THF, CH2Cl2, Acetone, Ethanol)[4] |

Analytical Characterization: A Self-Validating System

A researcher must be confident in their starting material. The following characterization methods provide a robust system for validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural confirmation.

-

¹H NMR : The proton NMR spectrum will provide characteristic signals for the ethoxy groups, the vinylic protons, and the methylene group adjacent to the bromine. The coupling constants between the vinylic protons are critical for confirming the (E)-stereochemistry (typically >15 Hz).

-

³¹P NMR : Phosphorus-31 NMR is essential for identifying organophosphorus compounds.[5] A single resonance in the characteristic chemical shift range for phosphonates (typically +15 to +30 ppm) confirms the presence of the desired phosphorus environment.[6][7] This technique is highly effective for assessing purity, as common phosphorus-containing impurities (e.g., phosphites, phosphoric acid) will appear at distinctly different chemical shifts.[5][7]

-

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, serving as a clear diagnostic marker.

Part 3: Core Application - The Horner-Wadsworth-Emmons Reaction

The HWE reaction is the premier application of this reagent, enabling the highly stereoselective synthesis of (E)-alkenes.[8] It offers significant advantages over the classical Wittig reaction, including the generation of a water-soluble phosphate byproduct that simplifies purification and a generally higher nucleophilicity of the phosphonate carbanion.[1][9]

Reaction Mechanism

The stereochemical outcome of the HWE reaction is a direct result of thermodynamic control. The process involves several key steps:

-

Deprotonation : A strong base abstracts the acidic proton alpha to the phosphorus atom, generating a resonance-stabilized phosphonate carbanion (ylide).

-

Nucleophilic Addition : The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a transient betaine intermediate.

-

Oxaphosphetane Formation : The betaine cyclizes to form a four-membered ring intermediate, the oxaphosphetane. This step is typically reversible.

-

Elimination : The oxaphosphetane collapses in a syn-elimination fashion. Steric hindrance in the transition state favors an arrangement where the bulky groups are positioned anti to one another, leading to the thermodynamically more stable (E)-alkene product.[10][11]

Caption: HWE reaction mechanism leading to (E)-alkenes.

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the olefination of a generic aldehyde. Causality and critical parameters are highlighted in italics.

Materials:

-

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde substrate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Workflow:

Caption: Step-by-step workflow for a typical HWE reaction.

Step-by-Step Methodology:

-

Preparation : Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. The use of an inert atmosphere and anhydrous solvent is critical as the phosphonate carbanion is a strong base and will be quenched by water or protic solvents.

-

Carbanion Formation : Add anhydrous THF to the flask and cool the resulting suspension to 0 °C using an ice bath. To this, add a solution of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (1.0 equivalent) in anhydrous THF dropwise via a syringe. The dropwise addition at low temperature helps to control the exothermic deprotonation and prevent side reactions. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

-

Aldehyde Addition : Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde (1.0-1.1 equivalents) in anhydrous THF dropwise. Maintaining a low temperature during the addition minimizes potential side reactions of the aldehyde.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.

-

Quenching : Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl. This step safely neutralizes the excess NaH and other basic species.

-

Work-up : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers and wash sequentially with water and then brine to remove the water-soluble phosphate byproduct and other inorganic salts.[9]

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure (E)-alkene.

Part 4: Safety, Handling, and Storage

As with all bromo- and organophosphorus compounds, appropriate safety precautions must be taken.

-

Handling : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may cause skin and eye irritation.[12]

-

Storage : Store in a tightly sealed container in a cool, dry place.[4] While specific data for this compound is limited, related phosphonates are classified as combustible liquids and should be stored accordingly.

References

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

- Benchchem. (n.d.). Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl 7-bromoheptylphosphonate.

- Sigma-Aldrich. (n.d.). Diethyl(3-bromopropyl)phosphonate 95%.

- Matrix Fine Chemicals GmbH. (n.d.). DIETHYL (3-BROMOPROP-1-EN-1-YL)PHOSPHONATE | CAS 66498-59-7.

- CymitQuimica. (n.d.). DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE.

- Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.

- Chem-Impex. (n.d.). Diethyl(3-bromopropyl)phosphonate.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Diethyl (3-Bromopropyl)phosphonate | 1186-10-3.

- Fisher Scientific. (n.d.). Sigma Aldrich Diethyl(3-Bromopropyl)Phosphonate 1 g.

- LookChem. (n.d.). Cas 1186-10-3, DIETHYL(3-BROMOPROPYL)PHOSPHONATE.

- Benchchem. (n.d.). Synthesis of E-Alkenes with Diethyl (Bromomethyl)phosphonate: Application Notes and Protocols for Researchers.

- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.

- PubChem. (n.d.). Diethyl (3-bromopropyl)phosphonate.

- Echemi. (n.d.). Diethyl P-(3-bromopropyl)phosphonate.

- Benchchem. (n.d.). Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative ¹H and ³¹P NMR Analysis.

- University of Arizona. (n.d.). 31 Phosphorus NMR.

- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE | CymitQuimica [cymitquimica.com]

- 3. DIETHYL (3-BROMOPROP-1-EN-1-YL)PHOSPHONATE | CAS 66498-59-7 [matrix-fine-chemicals.com]

- 4. lookchem.com [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE: A Versatile Reagent for Modern Organic Synthesis and Drug Discovery

Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block

In the landscape of contemporary organic synthesis, the demand for versatile reagents that offer a combination of reactivity, selectivity, and modularity is ever-present. DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE has emerged as a powerful and multifaceted building block, finding significant applications in the construction of complex molecular architectures. Its unique structure, featuring a reactive phosphonate moiety, a stereodefined alkene, and a terminal bromide, provides a trifecta of functional handles for a diverse array of chemical transformations. This technical guide serves as an in-depth exploration of the synthesis, applications, and untapped potential of this remarkable reagent, tailored for researchers, scientists, and professionals in drug development.

Phosphonates, as stable bioisosteres of phosphates, play a crucial role in medicinal chemistry by mimicking the transition states of enzymatic reactions or acting as phosphate surrogates in nucleotide analogs.[1][2] This intrinsic bioisosteric relationship makes phosphonate-containing molecules attractive candidates for the development of novel therapeutics, including enzyme inhibitors and antiviral agents.[1][3] DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, with its capacity to introduce a functionalized three-carbon chain, offers a gateway to novel phosphonate derivatives with potential pharmacological activity.

This guide will delve into the core applications of this reagent, providing not only theoretical insights but also practical, field-proven protocols. We will explore its utility in the renowned Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of dienes, its role as a precursor to valuable γ-amino-α,β-unsaturated phosphonates, and its broader implications in the synthesis of biologically relevant molecules.

Physicochemical Properties and Handling

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a clear yellow liquid at room temperature.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 66498-59-7[5] |

| Molecular Formula | C₇H₁₄BrO₃P[5] |

| Molecular Weight | 257.06 g/mol [5] |

| Boiling Point | 75°C (at 1 mmHg)[4] |

| Density | 1.34 g/cm³[4] |

| Refractive Index | 1.479-1.481[4] |

Safety and Handling: DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is classified as a skin and eye irritant and may cause respiratory irritation.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE: A Step-by-Step Protocol

The primary and most efficient route to DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE involves the allylic bromination of diethyl (E)-prop-1-enylphosphonate.[4] This precursor can be synthesized via several methods, including the Arbuzov reaction or palladium-catalyzed cross-coupling reactions. The following protocol is a representative procedure for the synthesis of the title compound.

Experimental Protocol: Synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Materials:

-

Diethyl (E)-prop-1-enylphosphonate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve diethyl (E)-prop-1-enylphosphonate (1.0 eq.) in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq.) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to afford DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE as a clear yellow liquid.

Core Applications: A Gateway to Diverse Molecular Scaffolds

The synthetic utility of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE stems from the strategic placement of its three key functional groups. This section will explore its most prominent applications.

Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Synthesis of (E,E)-Dienes

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, renowned for its high (E)-stereoselectivity.[7][8] DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE serves as an excellent substrate for the HWE reaction, enabling the synthesis of functionalized (E,E)-dienes. The reaction proceeds via the deprotonation of the α-carbon to the phosphonate group, followed by nucleophilic attack on an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct, simplifying purification.[7]

Protocol: HWE Reaction with Benzaldehyde

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a solution of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Reaction with Aldehyde: Cool the resulting ylide solution back to 0°C. Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Monitoring and Quenching: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the corresponding (E,E)-diene.

| Aldehyde | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | (1E,3E)-5-Bromo-1-phenylpenta-1,3-diene | 85-95 | >98:2 |

| 4-Methoxybenzaldehyde | (1E,3E)-5-Bromo-1-(4-methoxyphenyl)penta-1,3-diene | 80-90 | >98:2 |

| Cinnamaldehyde | (1E,3E,5E)-7-Bromo-1-phenylhepta-1,3,5-triene | 75-85 | >95:5 |

Synthesis of γ-Amino-α,β-Unsaturated Phosphonates: Accessing GABA Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are of significant interest in medicinal chemistry for the treatment of neurological disorders.[9] DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE serves as a key precursor for the synthesis of γ-amino-α,β-unsaturated phosphonates, which are structural mimics of GABA.[5][9] The synthesis typically involves a nucleophilic substitution of the bromide with a primary amine.

Protocol: Synthesis of a γ-Amino-α,β-Unsaturated Phosphonate

-

Reaction Setup: In a round-bottom flask, dissolve DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Amine Addition: Add the primary amine (e.g., benzylamine, 2.2 eq.) to the solution. The excess amine also acts as a base to neutralize the HBr formed during the reaction.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the amine hydrobromide salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

This methodology provides a straightforward route to a variety of N-substituted γ-amino-α,β-unsaturated phosphonates, which can be further elaborated, for instance, by deprotection of the nitrogen substituent, to afford the free amine.

Applications in Drug Discovery and Development

The phosphonate group is a well-established bioisostere for the phosphate group, offering enhanced chemical and enzymatic stability.[10][11] This makes phosphonate-containing molecules valuable as enzyme inhibitors, antiviral agents, and other therapeutics.[3][12] DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, by virtue of its ability to introduce a functionalized phosphonate moiety, is a valuable tool in the drug discovery process.

The γ-amino phosphonate derivatives synthesized from this reagent are of particular interest as they can mimic the neurotransmitter GABA.[9][13] Alterations in GABAergic signaling are implicated in a range of neurological and psychiatric disorders, making the development of novel GABA receptor modulators a key area of research.

Furthermore, the diene products from the HWE reaction can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic and polycyclic systems, which are common scaffolds in natural products and pharmaceuticals.

Conclusion and Future Outlook

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is a versatile and powerful reagent in modern organic synthesis. Its trifunctional nature allows for a range of transformations, with the Horner-Wadsworth-Emmons reaction and the synthesis of γ-amino phosphonates being its most prominent applications. The ability to stereoselectively introduce a functionalized three-carbon phosphonate unit makes it an invaluable tool for the construction of complex molecules, particularly those with potential biological activity.

As the fields of medicinal chemistry and drug discovery continue to evolve, the demand for novel molecular scaffolds and bioisosteric replacements will undoubtedly grow. Reagents like DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE, which offer a gateway to diverse and functionally rich molecules, will continue to play a pivotal role in advancing the frontiers of chemical synthesis and the development of new therapeutic agents. Future research in this area may focus on expanding the scope of its applications in asymmetric synthesis and its utilization in the synthesis of novel classes of bioactive compounds.

References

-

PrepChem. Synthesis of diethyl 3-aminopropylphosphonate. Available at: [Link]

- Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

-

ResearchGate. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]

-

Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

Organic Syntheses. diethyl (dichloromethyl)phosphonate. Available at: [Link]

-

ACS Publications. Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. Available at: [Link]

-

PMC. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Available at: [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

ResearchGate. (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Available at: [Link]

-

Royal Society of Chemistry. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Available at: [Link]

-

PubMed. Phosphorus analogues of gamma-aminobutyric acid, a new class of anticonvulsants. Available at: [Link]

-

ResearchGate. Conformations of cyclic analogues of GABA. | Download Scientific Diagram. Available at: [Link]

-